Product packaging for 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone(Cat. No.:)

1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone

Cat. No.: B13006561
M. Wt: 202.21 g/mol
InChI Key: GFANWJSTHYJHFG-UHFFFAOYSA-N
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Description

1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone (CAS 2089377-43-3) is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . This small molecule features a 2-aminooxazole scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active compounds and natural products . The 2-aminooxazole moiety is a versatile heterocyclic building block, and compounds containing this structure are frequently explored in drug discovery for their potential to interact with various biological targets . While specific research applications for this exact compound are not detailed in the public domain, molecules with similar aminooxazole and aminoheterocycle cores are actively investigated in pharmaceutical research for their potential as kinase inhibitors and as novel antitubercular chemotypes . Researchers value this structural motif for its ability to confer good activity and its potential as a bioisostere for other heterocyclic systems in structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with care in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13006561 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-[4-(2-amino-1,3-oxazol-5-yl)phenyl]ethanone

InChI

InChI=1S/C11H10N2O2/c1-7(14)8-2-4-9(5-3-8)10-6-13-11(12)15-10/h2-6H,1H3,(H2,12,13)

InChI Key

GFANWJSTHYJHFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=C(O2)N

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Studies: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone, this technique would provide unequivocal evidence of its molecular geometry, including bond lengths, bond angles, and torsion angles.

While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of related heterocyclic structures, such as pyridazino[4,5-b]indole derivatives and other complex heterocycles, demonstrates the power of this technique. researchgate.net For the title compound, crystallographic analysis is anticipated to reveal a planar oxazole (B20620) ring, with the phenyl and amino substituents likely exhibiting some degree of torsional twist relative to the heterocyclic core. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the amino group and the oxazole nitrogen, as well as π-π stacking interactions between the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would allow for the unambiguous assignment of all proton and carbon signals and provide insights into the connectivity and spatial relationships of atoms within this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. Based on data from analogous structures containing phenyl, oxazole, and acetyl moieties, the predicted chemical shifts are tabulated below. rsc.orgresearchgate.netnih.gov

The aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). The single proton on the oxazole ring would likely resonate as a singlet. The amino protons are anticipated to produce a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The methyl protons of the ethanone (B97240) group will appear as a sharp singlet in the upfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are based on data from similar heterocyclic and aromatic compounds. rsc.orgresearchgate.netarkat-usa.org The carbonyl carbon of the ethanone group is expected to be the most downfield signal. The carbons of the phenyl and oxazole rings will resonate in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The methyl carbon will appear at the highest field.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Analysis of related oxazole and acetophenone (B1666503) derivatives allows for the prediction of these vibrational frequencies. nih.gov

Key expected vibrational frequencies include the N-H stretching of the primary amine, the C-H stretching of the aromatic and methyl groups, the C=O stretching of the ketone, and the C=N and C=C stretching vibrations of the oxazole and phenyl rings, respectively. The fingerprint region will contain a complex pattern of absorptions characteristic of the entire molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The nominal mass of this compound (C₁₁H₁₀N₂O₂) is 202.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. The fragmentation of this compound is expected to proceed through characteristic pathways for acetophenones and oxazoles. Key fragmentation would likely involve the loss of a methyl radical (•CH₃) to form a stable acylium ion, and cleavage of the bond between the phenyl and oxazole rings.

Core Electron Spectroscopy for Electronic Structure Insights

Core electron spectroscopy, encompassing techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), provides detailed information about the electronic structure and chemical environment of atoms within a molecule. Studies on the core spectroscopy of oxazole offer a foundational understanding of the electronic properties of the heterocyclic core of the title compound. nih.govrsc.orgbldpharm.com

The XPS spectrum would show distinct peaks for the core electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The binding energies of these electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups. For instance, the C 1s spectrum would be composed of multiple peaks corresponding to the carbons of the phenyl ring, the oxazole ring, and the ethanone group. Similarly, the N 1s spectrum would distinguish between the amino nitrogen and the oxazole nitrogen. Theoretical calculations are often employed to aid in the assignment of these complex spectra. nih.govrsc.orgbldpharm.com

Due to the highly specific nature of the information requested, particularly concerning advanced spectroscopic data (XAS, XPS, AES) for the chemical compound this compound, a comprehensive search of available scientific literature and databases did not yield specific experimental data for this exact molecule.

Therefore, it is not possible to provide the detailed research findings and data tables for the following sections as outlined in the request:

Auger-Meitner Electron Spectroscopy (AES)

While general information on related oxazole structures and their characterization through other spectroscopic methods like NMR, IR, and Mass Spectrometry is available nih.govresearchgate.netorientjchem.orgnih.gov, providing detailed, accurate, and scientifically sound information for the specified advanced X-ray spectroscopic techniques for this compound is not feasible without dedicated research studies on this compound.

To maintain scientific accuracy and adhere to the strict content constraints of the request, the article cannot be generated without the specific data for the outlined sections.

Computational Chemistry and Theoretical Modeling of 1 4 2 Aminooxazol 5 Yl Phenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, molecular orbital energies, and reactivity descriptors, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. For molecules like 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov These calculations can confirm structural parameters and compare them with experimental data if available. semanticscholar.org DFT is also used to simulate properties like chemical shifts for NMR analysis, providing a theoretical basis for experimental spectroscopic data. nih.gov The method is foundational for further analysis, including the calculation of molecular orbitals and electrostatic potential surfaces, which are crucial for understanding reactivity. researchgate.netmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the properties of the molecule's electronic excited states. researchgate.net By simulating the UV-Visible absorption spectrum, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations help identify the nature of electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are often responsible for the primary absorption features. researchgate.net

Higher-Level Ab Initio Methods (e.g., Coupled Cluster (CC2))

For more precise calculations of excited state properties, higher-level ab initio methods like Coupled Cluster (CC2) can be utilized. While computationally more demanding than TD-DFT, CC2 often provides a more accurate description of the electronic transitions and excited state geometries. These methods serve as a benchmark to validate the results obtained from TD-DFT, ensuring a robust understanding of the molecule's photophysical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO. youtube.com The energies of these orbitals and the gap between them are critical descriptors of a molecule's stability and reactivity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. For similar heterocyclic systems, HOMO-LUMO gaps typically fall in the range of 3 to 4 eV. espublisher.com

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Polarizability: Describes the ease with which the electron cloud can be distorted by an external electric field.

A representative table of these calculated parameters for a related oxazole (B20620) derivative is shown below to illustrate the typical output of FMO analysis.

ParameterValue (Illustrative)
HOMO Energy-6.2 eV
LUMO Energy-2.2 eV
HOMO-LUMO Gap (ΔE)4.0 eV
Chemical Potential (μ)-4.2 eV
Global Hardness (η)2.0 eV
Electrophilicity Index (ω)4.41 eV

Note: The values in this table are illustrative for a similar class of compounds and not specific experimental or calculated data for this compound.

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling techniques are used to simulate how this compound might interact with biological macromolecules, such as proteins or enzymes.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic behavior when interacting with a biological target, such as a protein kinase. While specific MD studies on this exact molecule are not prevalent in published literature, extensive research on the closely related 2-aminothiazole (B372263) scaffold, a known bioisostere of 2-aminooxazole, offers valuable predictive information. nih.govacs.orgresearchgate.net

MD simulations on 2-aminothiazole inhibitors of enzymes like cyclin-dependent kinase 5 (CDK5) reveal that the stability of the inhibitor-protein complex is governed by a combination of hydrogen bonds and hydrophobic interactions. nih.gov Studies show that hydrogen bonds, particularly with the backbone of key amino acid residues like cysteine (e.g., Cys83), are crucial for anchoring the inhibitor in the binding pocket. nih.gov Furthermore, van der Waals interactions are identified as the dominant force in the binding free energy, highlighting the importance of shape complementarity between the inhibitor and the active site. nih.gov

These simulations, often run for nanoseconds, allow researchers to observe the stability of these key interactions over time. acs.org By analyzing the trajectory of the simulation, scientists can identify stable and transient binding modes, understand how water molecules mediate interactions, and calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.govnih.gov This information is instrumental in rationalizing the compound's biological activity and guiding the design of analogs with improved binding affinity and conformational stability. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds like 2-aminooxazoles and their bioisosteric 2-aminothiazole analogs, QSAR is a cornerstone of the hit-to-lead optimization process in drug discovery. researchgate.netnih.gov These studies aim to predict the activity of novel, unsynthesized compounds and to provide a deeper understanding of the molecular properties that drive potency.

A typical QSAR study involves calculating a wide range of molecular descriptors for a set of molecules with known activities. acs.org These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape). Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that links a combination of these descriptors to the observed activity. acs.orgresearchgate.net

For 2-aminothiazole derivatives, QSAR models have successfully identified key descriptors that influence inhibitory activity against various targets. nih.govacs.org The statistical robustness of a QSAR model is critical and is evaluated using parameters like the coefficient of determination (R²), the leave-one-out cross-validated correlation coefficient (Q²), and external validation on a test set of compounds (R²ext). nih.gov A statistically significant QSAR model provides a framework for understanding how modifications to the this compound structure—such as altering substituents on the phenyl or amino groups—could enhance or diminish its biological effects.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shape and electrostatic properties. The fundamental principle of CoMFA is that differences in a target property, such as binding affinity, are often related to changes in the shape and charge of the ligand molecules. imist.maresearchgate.net

To perform a CoMFA study on a series of analogs of this compound, the molecules must first be aligned or superimposed according to a common structural feature or a pharmacophore model. mdpi.com Each molecule is then placed in a 3D grid, and at each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. This process generates two distinct molecular fields for each molecule. The variation in these field values across the dataset is then correlated with the biological activity using PLS analysis to generate a predictive model. yu.edu.jo

The results of a CoMFA are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to influence activity:

Steric Fields: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.

Electrostatic Fields: Blue contours mark areas where positive charge is beneficial for activity, whereas red contours indicate where negative charge is preferred.

These maps provide an intuitive guide for medicinal chemists to design new compounds with potentially higher activity. mdpi.comyu.edu.jo

Comparative Molecular Similarity Index Analysis (CoMSIA) is an extension of CoMFA that offers an alternative method for correlating molecular properties with biological activity. researchgate.net Like CoMFA, it requires the alignment of molecules in a 3D grid. However, CoMSIA calculates similarity indices at each grid point using a Gaussian function, which avoids the steep potential changes and arbitrary cutoffs associated with CoMFA's Lennard-Jones and Coulombic fields. mdpi.com

In addition to steric and electrostatic fields, CoMSIA typically evaluates three other descriptors:

Hydrophobic Fields: Yellow contours show regions where hydrophobicity is favorable, while white or gray contours indicate areas where hydrophilic properties are preferred.

Hydrogen Bond Donor Fields: Cyan contours highlight areas where hydrogen bond donors are predicted to enhance activity.

Hydrogen Bond Acceptor Fields: Magenta or purple contours indicate where hydrogen bond acceptors are favored. mdpi.comyu.edu.jo

The inclusion of these additional fields often provides a more detailed and nuanced understanding of the structure-activity relationship compared to CoMFA alone. imist.ma The resulting contour maps from a CoMSIA study on this compound analogs would offer precise guidance on where to add or remove specific functional groups to optimize interactions with a biological target.

Table 1: Representative Statistical Results from 3D-QSAR Studies on Related Heterocyclic Scaffolds
Study TypeCross-Validation (q²)Correlation Coefficient (r²)External Prediction (r²_pred)Key Findings Reference
CoMFA0.785 - 0.8400.977 - 0.9970.694 - 0.843 imist.maresearchgate.netmdpi.comyu.edu.jo
CoMSIA0.623 - 0.8400.962 - 0.9730.671 - 0.953 imist.maresearchgate.netmdpi.comyu.edu.jo

Theoretical Studies on Formation Mechanisms (e.g., Prebiotic Chemistry)

The 2-aminooxazole core of this compound is a molecule of significant interest in the field of prebiotic chemistry, as it is considered a key intermediate in the potential abiotic synthesis of RNA nucleotides. rsc.orgnih.gov Theoretical studies, primarily using density functional theory (DFT) calculations, have been employed to elucidate the plausible reaction mechanisms for its formation from simple prebiotic precursors. rsc.orgrsc.orgresearchgate.net

These computational models investigate the multi-stage condensation reaction between cyanamide (B42294) and glycolaldehyde. rsc.org The proposed mechanism, supported by energetic calculations, proceeds through several key steps:

Carbinolamine Formation: The reaction initiates with a nucleophilic attack of the amino group of cyanamide on the carbonyl carbon of glycolaldehyde, forming a carbinolamine intermediate. rsc.orgresearchgate.net

Phosphate-Catalyzed Cyclization: The carbinolamine undergoes a rotation to position the terminal hydroxyl group for an intramolecular nucleophilic addition to the nitrile carbon. DFT calculations show that this cyclization step, leading to the 5-membered heterocyclic ring, is significantly favored by the presence of phosphate (B84403) ions, which act as catalysts. rsc.orgresearchgate.net

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to yield the aromatic 2-aminooxazole ring. This dehydration is also shown to be effectively catalyzed by phosphate. rsc.orgrsc.org

The theoretical studies highlight that phosphate catalysis is indispensable not only for the cyclization and dehydration steps as initially suggested, but also for the very first step of carbinolamine formation. rsc.orgresearchgate.net By comparing the energy barriers of the reaction pathway with and without a catalyst (e.g., water-assisted vs. phosphate-catalyzed), these models provide compelling evidence for the crucial role of inorganic phosphate in facilitating the synthesis of 2-aminooxazole under plausible early Earth conditions. rsc.orgresearchgate.net

Predictive Theoretical Evaluation of Physiochemical Parameters for Research Applications (e.g., ADMETox for theoretical drug design principles)

In modern drug discovery, the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical early-stage step. For a research compound like this compound, computational models can predict its drug-likeness and potential liabilities long before it is synthesized, saving significant time and resources. sciencescholar.usneliti.com These predictions are based on algorithms derived from large datasets of experimental results.

Key physicochemical and pharmacokinetic parameters are evaluated against established criteria, such as Lipinski's Rule of Five, which helps predict oral bioavailability. neliti.com While specific experimental data for this compound is not available, a predictive evaluation can be constructed based on its structure and data from analogous compounds. researchgate.netmdpi.comresearchgate.net

Important predicted parameters include:

Molecular Weight (MW): Influences diffusion and transport.

logP: The logarithm of the octanol/water partition coefficient, indicating lipophilicity.

Topological Polar Surface Area (TPSA): Correlates with membrane permeability and bioavailability. researchgate.net

Hydrogen Bond Donors/Acceptors: Key determinants of solubility and target binding.

Caco-2 Permeability: An in silico model for predicting absorption across the human intestinal wall. researchgate.net

Ames Test Mutagenicity: Predicts the potential of a compound to cause DNA mutations. researchgate.net

Hepatotoxicity: Forecasts the risk of drug-induced liver injury. neliti.com

These predictive models allow researchers to flag potential issues early and to prioritize compounds with more favorable ADMET profiles for further investigation. sciencescholar.usnih.gov

Table 2: Predictive Theoretical Evaluation of Physiochemical and ADMETox Parameters for this compound
ParameterPredicted Value/RangeSignificance in Drug DesignReference Principle
Molecular Weight (g/mol)~216.22Within range for good absorption/diffusion (<500 Da) neliti.com
logP1.5 - 2.5Optimal lipophilicity for membrane permeability (<5) researchgate.net
Topological Polar Surface Area (TPSA)~77-80 ŲGood potential for oral bioavailability (<140 Ų) researchgate.net
Hydrogen Bond Donors1 (amino group)Contributes to solubility and target interaction (<5) neliti.com
Hydrogen Bond Acceptors4 (oxazole N, oxazole O, carbonyl O)Contributes to solubility and target interaction (<10) neliti.com
Caco-2 Permeability (nm/s)Low to ModeratePredicts intestinal absorption rate researchgate.net
Ames Test PredictionPotentially MutagenicFlags potential for carcinogenicity; common for amino-aromatic structures researchgate.net
Hepatotoxicity PredictionLow to Moderate RiskIndicates potential for liver toxicity neliti.com

Nature of Non-Covalent Interactions in Oxazole Derivatives

Oxazole-based molecules can engage in numerous non-covalent interactions, which dictates their binding to receptors and enzymes in biological systems. mdpi.comnih.gov The specific nature and strength of these interactions are influenced by the substituents on the oxazole ring and the surrounding molecular environment.

Hydrogen bonding is a prominent interaction in aminooxazole derivatives. The 2-amino group on the oxazole ring can act as a hydrogen bond donor, while the nitrogen atom within the oxazole ring can act as a hydrogen bond acceptor. mdpi.com This dual functionality allows for the formation of extensive hydrogen bonding networks. For instance, in the solid state, 2-aminothiazole derivatives, which are structurally similar to 2-aminooxazoles, have been shown to form hydrogen-bonded polymeric chains. uq.edu.au The presence of other functional groups, such as the carbonyl group in this compound, introduces additional sites for hydrogen bonding, further stabilizing molecular assemblies. In some cases, intramolecular hydrogen bonds can also form, influencing the conformation of the molecule. nih.govresearchgate.net

Cation-π interactions, which occur between a cation and the face of an electron-rich π system, are also possible. wikipedia.orgnih.gov The protonated form of the 2-amino group or other cationic species in the environment can interact favorably with the phenyl or oxazole rings. nih.gov These interactions are significant in biological systems, often playing a key role in molecular recognition and enzyme catalysis. wikipedia.orgacs.org The strength of these interactions is comparable to that of hydrogen bonds and salt bridges in aqueous environments. nih.gov

Ion-dipole interactions can occur between charged species and polar functional groups within the molecule. The carbonyl group of the ethanone (B97240) moiety possesses a significant dipole moment, allowing it to interact with cations in the vicinity. Similarly, the amino group can be protonated, leading to interactions with polar molecules. Coordination bonds can also be formed, particularly with metal ions. The nitrogen and oxygen atoms of the oxazole ring can act as ligands, chelating to metal centers. This property is exploited in the design of metal-containing catalysts and therapeutic agents. nih.gov

Supramolecular Assembly and Self-Organization Principles

The various non-covalent interactions discussed above drive the self-organization of oxazole derivatives into well-defined supramolecular assemblies. nih.gov In the solid state, these molecules can pack into crystalline lattices with specific, repeating motifs. nih.gov The formation of these structures is a complex process influenced by the interplay of hydrogen bonding, π-π stacking, and van der Waals forces. The study of these self-organizing principles is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. In solution, similar principles govern the formation of aggregates and can be important for their biological activity and formulation. The ability of molecules to self-organize is a fundamental concept in materials science and is being explored for the development of novel functional materials. nih.gov

Bioisosteric Relationships of Oxazoles with Other Heterocycles (e.g., Thiazoles, Imidazoles)

Bioisosterism, the principle of replacing a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design. nih.govnih.gov The oxazole ring is a known bioisostere for several other five-membered heterocycles, including thiazoles and imidazoles. researchgate.netnih.gov

The following table summarizes the key bioisosteric relationships:

Original HeterocycleBioisosteric ReplacementKey Differences
Oxazole Thiazole (B1198619)Replacement of ring oxygen with sulfur, potentially altering lipophilicity and metabolic stability. benthamdirect.comnih.gov
Oxazole ImidazoleReplacement of ring oxygen with a nitrogen atom, affecting hydrogen bonding potential and basicity. researchgate.netunimore.it
Oxazole 1,2,4-OxadiazoleOften used as a bioisosteric replacement for ester and amide groups to improve metabolic stability. nih.gov
Oxazole 1,3,4-OxadiazoleAnother oxadiazole isomer used in bioisosteric replacement strategies. nih.govnih.gov

Investigation of Molecular Interactions and Recognition Principles

Impact on Molecular Recognition and Design

The principles of molecular recognition are pivotal in the rational design of new therapeutic agents. The 2-aminooxazole moiety, a key feature of the title compound, is recognized for its ability to participate in a range of biological interactions. nih.gov The structural characteristics of these compounds, including the central oxazole (B20620) ring, the appended phenyl group, and the amino substituent, all contribute to their molecular recognition profile.

The design of molecules with specific biological activities is heavily reliant on understanding their interactions at a molecular level. In the case of compounds structurally related to 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone, molecular docking studies have been instrumental in elucidating these interactions. For instance, research on a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives has provided insights into how these molecules bind to the active sites of proteins like cyclin-dependent kinase 8 (CDK8) and estrogen receptor-alpha (ER-α). researchgate.net

Detailed research findings from studies on analogous compounds provide a basis for the rational design of new molecules with improved potency and selectivity. The data from such studies, including binding affinities and inhibitory concentrations, are critical for developing structure-activity relationships (SAR).

Table 1: Research Findings for Structurally Related Oxazole Derivatives

Compound Derivative Target Protein Biological Activity (IC50) Key Interactions Noted in Docking Studies Reference
3-(2-(4-Hydroxy-3-methoxybenzylideneamino)oxazol-5-yl)-2H-chromen-2-one HCT116 (colorectal carcinoma) 71.8 µM Good dock score within the ATP binding pocket of CDK8. nih.govresearchgate.net
3-(2-(4-Nitrobenzylideneamino)oxazol-5-yl)-2H-chromen-2-one MCF7 (breast carcinoma) 74.1 µM Good dock score with better potency within the ATP binding pocket of ER-α. nih.govresearchgate.net
3-(2-(3,4,5-Trimethoxybenzylideneamino)oxazol-5-yl)-2H-chromen-2-one S. aureus (antibacterial) 14.8 µM (MIC) - nih.gov

The insights gained from these molecular interaction studies are invaluable for the design of new compounds. By modifying the substituents on the phenyl ring or the core oxazole structure, it is possible to tune the binding affinity and selectivity of the molecule. This iterative process of design, synthesis, and testing, guided by an understanding of molecular recognition principles, is a cornerstone of modern drug discovery. The 2-aminooxazole scaffold serves as a promising starting point for the development of new therapeutic agents. nih.govresearchgate.net

Research Applications and Functional Roles in Non Clinical Domains

Applications in Materials Science and Engineering

The oxazole (B20620) core is a key component in the development of advanced materials, lending its electronic and photophysical properties to the creation of novel functional substances.

Oxazole derivatives are recognized for their potential in photophysical and photochemical applications. rsc.org While specific studies on the fluorescent properties of 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone are not widely documented, research on structurally similar compounds provides insight into its potential. A series of 4-acetyl oxazole derivatives have been synthesized and their photophysical properties investigated. nih.gov For instance, compounds like 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) have demonstrated sensitivity to solvent polarity in their fluorescence emission, a characteristic of intramolecular charge transfer (ICT) in the excited state. nih.gov MDPAPAO, in particular, shows a significant change in dipole moment upon excitation and exhibits a high fluorescence quantum yield and lifetime. nih.gov These findings suggest that the combination of the acetylphenyl group and the oxazole ring in this compound could also impart luminescent properties, making it a candidate for investigation as a fluorescent dye. The presence of the amino group on the oxazole ring may further influence its photophysical characteristics.

Table 1: Photophysical Properties of a Structurally Related Oxazole Derivative (MDPAPAO)

Property Value
Maximum Change in Dipole Moment (Δµ) 13.3 D
Fluorescence Decay Bi-exponential

Data sourced from a study on 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO). nih.gov

The field of organic electronics has identified oxazole-containing compounds as promising candidates for various applications. Theoretical studies have suggested that oxazole derivatives can be good n-type organic semiconducting materials. chemistryviews.org This is attributed to their potential for favorable electron transport properties. The synthesis of polysubstituted oxazoles from readily available ketones highlights the accessibility of this class of compounds for materials science. chemistryviews.org While direct electronic application studies of this compound are not available, its core structure aligns with the characteristics of molecules being explored for use in organic electronics.

Role in Catalysis and Synthetic Organic Chemistry as Intermediates and Ligands

The oxazole ring is a valuable scaffold in synthetic organic chemistry, serving as both a reactive intermediate and a coordinating ligand. nih.gov The synthesis of oxazoles can be achieved through various methods, including the condensation of aldehydes with hydroxyimino-β-diketones to form acetyl-oxazoles. rsc.org Another significant route is the van Leusen oxazole synthesis, which allows for the creation of 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide). nih.gov

The structure of this compound, containing a reactive amino group and a ketone functionality, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. For instance, 5-aminooxazoles are known to be highly versatile synthetic platforms for subsequent transformations like N-acylations and cycloadditions. mdpi.com The Ugi-Zhu three-component reaction is a notable method for efficiently assembling trisubstituted 5-aminooxazoles. mdpi.com This suggests that this compound could be a key building block in multicomponent reactions to generate diverse chemical libraries.

Applications in Agrochemical Research (e.g., Pesticides, Herbicides, Fungicides)

Heterocyclic compounds, including oxazole derivatives, are of significant interest in agrochemical research due to their biological activities. While there is no specific data on the agrochemical applications of this compound, studies on related structures indicate the potential for this class of compounds to exhibit pesticidal, herbicidal, or fungicidal properties. For example, 2-aminobenzoxazole (B146116) derivatives have been designed and synthesized as potential antifungal agents against phytopathogenic fungi, with some showing excellent and broad-spectrum activities. nih.gov The structural similarity suggests that the aminooxazole moiety in the target compound could also confer some biological activity relevant to agriculture. Further screening of this compound and its derivatives is warranted to explore this potential.

Development of Chemical Probes and Biosensors

Fluorescent small molecules are invaluable tools in chemical biology for the detection and imaging of biomolecules and cellular processes. nih.gov The inherent fluorescence of some oxazole derivatives makes them attractive candidates for the development of chemical probes and biosensors. nih.gov

Oxazole-containing dyes, such as oxazole yellow (YO-PRO-1) and its dimer (YOYO-1), are well-known fluorescent probes that interact with DNA. nih.gov Studies have shown that these dyes bind to DNA, leading to changes in the DNA's mechanical properties and a significant increase in fluorescence. nih.gov The binding of these dyes is often dependent on the force applied to the DNA molecule. nih.gov Although this compound has not been specifically studied as a DNA probe, its aminooxazole core is a key feature of known DNA-interacting dyes. This structural parallel suggests that with appropriate structural modifications to enhance binding affinity and specificity, derivatives of this compound could be explored for applications as DNA probes.

Selective Probes for Cellular Imaging

Currently, there is no specific information available in the reviewed scientific literature on the use of this compound as a selective probe for cellular imaging. However, the broader class of 2-aminooxazole and related heterocyclic compounds has been explored for such applications. For instance, isosteric replacement of a 2-aminothiazole (B372263) with a 2-aminooxazole has been studied in the context of developing new chemical agents, suggesting that the 2-aminooxazole scaffold can be incorporated into biologically active molecules. nih.gov The development of fluorescent probes is a dynamic area of research, with various heterocyclic structures being functionalized to act as sensors for biological molecules and processes.

Corrosion Inhibition Mechanisms and Studies

There are no specific studies on the use of this compound as a corrosion inhibitor. However, research into green corrosion inhibitors has highlighted the potential of nitrogen- and oxygen-containing heterocyclic compounds, such as oxazoles and amino acids. capes.gov.brkoreascience.krmocedes.org These compounds can act as effective corrosion inhibitors for various metals and alloys in acidic media. koreascience.kr The proposed mechanism for many organic inhibitors involves the adsorption of the molecule onto the metal surface, forming a protective film that impedes the electrochemical processes of corrosion. The heteroatoms (N, O) and π-electrons in the aromatic rings are key to this adsorption. koreascience.kr Given its molecular structure, which includes a nitrogen- and oxygen-containing oxazole ring and an aromatic phenyl group, this compound possesses features that are characteristic of organic corrosion inhibitors.

Astrochemical and Prebiotic Chemistry Research

The 2-aminooxazole core of this compound is a molecule of significant interest in the field of prebiotic chemistry and research into the origins of life. It is considered a key intermediate in the plausible prebiotic synthesis of ribonucleotides, the building blocks of RNA. researchgate.netnih.govcsbsju.edu This is central to the "RNA world" hypothesis, which posits that RNA was the primary form of genetic material before DNA.

Studies have shown that 2-aminooxazole can be formed from simple prebiotic precursor molecules, such as cyanamide (B42294) and glycolaldehyde, under conditions that could have existed on early Earth. researchgate.net Theoretical calculations using density functional theory have investigated the mechanism of 2-aminooxazole formation, highlighting the crucial role of phosphate (B84403) as a catalyst in its cyclization and dehydration steps. researchgate.netnih.gov

Once formed, 2-aminooxazole can react with other simple sugars and molecules like glyceraldehyde to form arabinose amino-oxazoline, which can then be photochemically rearranged to form pyrimidine (B1678525) ribonucleotides. nih.gov This pathway provides a plausible route for the abiotic synthesis of the components of RNA from simple chemical precursors. csbsju.edu The detection of molecules like 3-aminoisoxazole, an isomer of 2-aminooxazole, is also a target for astronomers searching for prebiotic molecules in the interstellar medium to understand the potential for the exogenous delivery of life's building blocks to Earth. nih.gov

Table of Research Findings on 2-Aminooxazole in Prebiotic Chemistry

Precursor MoleculesProductKey FindingsReferences
Cyanamide, Glycolaldehyde2-AminooxazoleConsidered a key intermediate in the prebiotic synthesis of ribonucleotides. researchgate.net, nih.gov, researchgate.net
Glyceraldehyde, 2-Aminooxazole, Inorganic PhosphateRibocytidine PhosphateInorganic phosphate acts as a catalyst in the formation of 2-aminooxazole and its subsequent reaction to form ribonucleotides. csbsju.edu
2-Aminooxazole, ArabinosePyrimidine RibonucleotidesA plausible pathway for the abiotic synthesis of RNA components. nih.gov

Future Research Directions and Unexplored Avenues for 1 4 2 Aminooxazol 5 Yl Phenyl Ethanone Derivatives

Advancements in Asymmetric Synthesis and Stereoselective Routes for Oxazole (B20620) Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric and stereoselective synthetic methods is paramount for creating potent and selective oxazole derivatives. Future research should focus on adapting modern synthetic strategies to control the chirality of derivatives stemming from 1-(4-(2-aminooxazol-5-yl)phenyl)ethanone.

Key areas for exploration include:

Chiral Catalysis: Employing chiral metal catalysts (e.g., based on rhodium, iridium, or palladium) or organocatalysts to guide the stereochemical outcome of key ring-forming or functionalization reactions.

Substrate-Controlled Synthesis: Utilizing chiral starting materials, such as optically active α-haloketones or amino acids, to introduce stereocenters that direct the formation of subsequent chiral centers.

Enantioselective Cyclization: Developing novel cyclization reactions, such as enantioselective intramolecular cyclodehydrations or cycloadditions, that can construct the oxazole ring with high stereocontrol. The halogen dance isomerization has been shown to be an effective pathway for synthesizing 2,4,5-trisubstituted-1,3-oxazoles and could be explored for stereoselective applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Oxazole Design and Discovery

The convergence of artificial intelligence (AI) and medicinal chemistry offers a transformative approach to drug discovery. nih.govnih.govmdpi.com For derivatives of this compound, AI and machine learning (ML) can accelerate the design-make-test-analyze cycle significantly. mednexus.org

Future applications in this domain include:

Generative Models for De Novo Design: Using generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel oxazole derivatives with optimized properties. nih.gov These models can explore a vast chemical space to propose structures with high predicted activity and desirable pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust ML-based QSAR models to predict the biological activity of new derivatives, thereby prioritizing the synthesis of the most promising candidates.

High-Throughput Virtual Screening (HTVS): Employing AI-powered docking simulations and scoring functions to screen massive virtual libraries of oxazole derivatives against specific biological targets, such as protein kinases or G-protein coupled receptors. nih.govpremierscience.com This can drastically reduce the time and cost associated with identifying initial hits. mednexus.org

Table 1: Application of AI/ML in the Design of Oxazole Derivatives

AI/ML Technique Purpose Relevance for this compound Derivatives
Generative Models (e.g., GANs, VAEs) De Novo Molecular Design Creation of novel oxazole scaffolds with tailored properties for specific therapeutic targets. nih.gov
Deep Learning Neural Networks Prediction of Bioactivity & Toxicity Accurate forecasting of a derivative's efficacy and potential adverse effects before synthesis. mdpi.com
Active Learning / Virtual Screening Efficient Hit Identification Rapidly screening billions of potential derivatives to find potent binders to targets like kinases. nih.gov

| Predictive Modeling | Optimization of Pharmacokinetics (ADME) | Guiding molecular modifications to improve absorption, distribution, metabolism, and excretion profiles. premierscience.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

Innovations in synthetic methodology are critical for accessing novel chemical space and improving the efficiency and sustainability of synthesis. Research into new reaction pathways for oxazole derivatives is an ongoing and fruitful endeavor.

Promising avenues for future investigation are:

C-H Activation and Functionalization: Developing palladium, copper, or rhodium-catalyzed reactions for the direct arylation, alkenylation, or alkylation of the oxazole core. organic-chemistry.org This allows for the late-stage modification of complex molecules, providing rapid access to diverse libraries of compounds.

One-Pot and Multicomponent Reactions (MCRs): Designing efficient one-pot syntheses that combine multiple reaction steps without isolating intermediates. ijpsonline.comijpsonline.com MCRs involving aminoazoles can rapidly generate molecular complexity from simple starting materials. frontiersin.org For instance, a one-pot Suzuki-Miyaura coupling has been used for producing 2,4,5-tri-substituted oxazoles. ijpsonline.comtandfonline.com

Green Chemistry Approaches: Utilizing environmentally benign solvents like ionic liquids or deep eutectic solvents, and employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce the environmental impact of chemical production. ijpsonline.comijpsonline.com

Novel Catalytic Systems: Exploring the use of earth-abundant metal catalysts (e.g., iron, nickel) or metal-free catalytic systems to replace more expensive and toxic heavy metals. ijpsonline.comtandfonline.com Gold-catalyzed cycloisomerization of propargylic amides is another efficient route to substituted oxazoles. researchgate.net

Table 2: Comparison of Modern Catalytic Systems for Oxazole Synthesis

Catalyst System Reaction Type Advantages Potential Application for Target Compound
Palladium/Phosphine (B1218219) Ligands Direct Arylation (C-H Activation) High regioselectivity at C-2 or C-5; broad substrate scope including chlorides and triflates. organic-chemistry.org Functionalization of the oxazole ring with various aromatic and heteroaromatic groups.
Copper(II) Triflate Coupling of Diazoketones and Amides Versatile for creating 2,4-disubstituted oxazoles. tandfonline.com A potential route to synthesize the core structure or its analogs.
Gold (Au) Catalysts Cycloisomerization of Propargylic Amides High efficiency under mild conditions for producing polysubstituted oxazoles. ijpsonline.comresearchgate.net Building complex derivatives by starting with functionalized propargyl amides.

| Nickel (Ni) Catalysts | Suzuki-Miyaura Coupling | Enables one-pot synthesis of 2,4,5-trisubstituted oxazoles with excellent yields. ijpsonline.comtandfonline.com | Introducing diverse substituents at multiple positions on the oxazole ring. |

Development of Multifunctional Oxazole-Based Chemical Tools

Beyond therapeutic applications, oxazole derivatives possess photophysical properties that make them suitable for use as chemical tools in biological research. thepharmajournal.com Derivatives of this compound could be engineered into sophisticated molecular probes.

Future research should aim to develop:

Fluorescent Probes: Designing derivatives that exhibit environment-sensitive fluorescence (solvatochromism) or function as ratiometric probes for properties like membrane potential or ion concentration. 2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole are known to be effective excited-state intramolecular proton transfer (ESIPT) fluorescent probes for studying lipid membranes. nih.gov

Photoaffinity Labels: Incorporating photoreactive groups (e.g., azides, diazirines) to allow for covalent labeling of target proteins upon UV irradiation, which is invaluable for target identification and validation studies.

Bifunctional Molecules: Creating molecules that combine a therapeutic pharmacophore with a diagnostic moiety (e.g., a fluorescent tag or a positron-emitting isotope for PET imaging) to create "theranostic" agents.

In-depth Mechanistic Understanding of Molecular Interactions in Complex Systems

A profound understanding of how a molecule interacts with its biological target is crucial for rational drug design and optimization. For derivatives of this compound, a combination of computational and experimental techniques can elucidate these interactions.

Key areas for future focus include:

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of oxazole derivatives within a protein binding pocket or a lipid bilayer. nih.gov This can reveal key binding interactions, predict binding affinities, and explain the structural basis for activity.

Advanced Spectroscopic Techniques: Using techniques like 2D-NMR, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to experimentally characterize the binding kinetics and thermodynamics of ligand-receptor interactions.

Structural Biology: Obtaining co-crystal structures of oxazole derivatives bound to their protein targets through X-ray crystallography or Cryo-EM. These structures provide the ultimate validation of binding modes predicted by computational methods and offer a precise blueprint for further design. Molecular docking studies have already been used to identify potential targets for oxazole derivatives, such as c-Kit tyrosine kinase. nih.govresearchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, leading to the development of next-generation therapeutics, advanced molecular probes, and innovative materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(2-Aminooxazol-5-yl)phenyl)ethanone, considering yield and purity?

  • Methodological Answer : Cyclization using acetic anhydride under reflux is a common approach for synthesizing ethanone derivatives. For example, imine intermediates can be cyclized with acetic anhydride to form oxadiazole-containing compounds, as demonstrated in studies on structurally related molecules . Purification via recrystallization (e.g., ethanol as a solvent) ensures high purity, with yields optimized by controlling reaction time and stoichiometry .

Q. How can researchers characterize the molecular structure of this compound to confirm its configuration?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, providing unambiguous evidence of molecular geometry and substituent positioning . Complementary techniques like 1H^1H-NMR and 13C^{13}C-NMR are essential for verifying functional groups and aromatic proton environments, as shown in analyses of similar ethanone derivatives .

Q. What analytical techniques are recommended for identifying degradation products under stress conditions?

  • Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is highly effective for characterizing degradation products. For instance, forced degradation studies of acebutolol identified novel degradation products via high-resolution MS and fragmentation patterns, which can be adapted for aminooxazole-ethanone analogs .

Q. How does para-substitution on the phenyl ring influence the compound's biological activity?

  • Methodological Answer : Para-substitution enhances bioactivity by improving molecular interactions with target sites. In oxadiazole derivatives, para-chloro or para-dimethylamino groups significantly increased antimicrobial efficacy against S. aureus and P. aeruginosa . This suggests that analogous substitutions in this compound could optimize activity.

Advanced Research Questions

Q. What strategies can mitigate side reactions during the synthesis of aminooxazole-containing ethanones?

  • Methodological Answer : Side reactions (e.g., over-acylation) are minimized by using controlled stoichiometry of acetic anhydride and maintaining inert atmospheres. Catalytic amounts of acids or bases may direct selectivity, as seen in pyrazole syntheses . Reaction monitoring via TLC or in situ IR spectroscopy ensures intermediate stability .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity and stability. Molecular docking simulations against target enzymes (e.g., bacterial dihydrofolate reductase) can prioritize derivatives for synthesis, reducing experimental trial-and-error .

Q. How to resolve discrepancies in spectroscopic data when analyzing structural analogs?

  • Methodological Answer : Cross-validation using multiple techniques (e.g., XRD for crystal structure, NOESY for spatial proximity, and HSQC for carbon-proton correlations) resolves ambiguities. For example, crystallographic data confirmed the dihydropyrazole ring conformation in related compounds, aligning with NMR observations .

Q. What mechanistic insights explain the antimicrobial selectivity of aminooxazole-ethanone derivatives?

  • Methodological Answer : Mechanistic studies using time-kill assays and membrane permeability tests reveal whether activity stems from cell wall disruption or intracellular target inhibition. For oxadiazoles, membrane depolarization assays combined with proteomic profiling identified key bacterial targets .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting bioactivity results may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Experimental Design : For stability studies, employ ICH-recommended stress conditions (acid/base hydrolysis, thermal, oxidative) and quantify degradation kinetics using Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.